molecular formula C14H16O5 B8511597 (2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid ethyl ester

(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid ethyl ester

Cat. No. B8511597
M. Wt: 264.27 g/mol
InChI Key: YWKCKQPLXSKJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C14H16O5 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate

InChI

InChI=1S/C14H16O5/c1-2-18-12(16)8-19-11-5-3-4-10(15)13(11)14(17)9-6-7-9/h3-5,9,15H,2,6-8H2,1H3

InChI Key

YWKCKQPLXSKJAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1C(=O)C2CC2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of cyclopropyl-(2,6-dihydroxy-phenyl)-methanone (398 mg) and potassium carbonate (500 mg) in acetone (5 ml) was added bromoacetic acid ethyl ester (300 μl) at room temperature. The suspension was heated to reflux for 1.5 hours and diluted with ethyl acetate (10 ml), washed with diluted hydrochloric acid (5 ml) and brine (5 ml), dried over anhydrous sodium sulfate, then concentrated in vacuo. The mixture was purified by silica gel column chromatography developed by hexane-ethyl acetate to give (2-cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid ethyl ester as a pale yellow solid (382 mg). EI-MS: m/z 264 (M+); 1H-NMR (CDCl3): δ 1.04-1.09 (2H, m), 1.23-1.29 (2H, m), 1.28 (3H, t, J=7.26 Hz), 2.26-2.35 (1H, m), 4.29 (2H, q, J=7.26 Hz), 4.70 (2H, s), 6.27 (1H, dd J=0.99 Hz, 8.25 Hz), 6.62 (1H, dd, J=0.99 Hz, 8.25 Hz), 6.41 (2H, d, J=8.25 Hz), 7.31 (1H, dd, J=8.25 Hz, 8.25 Hz), 12.89 (1H, s).
Quantity
398 mg
Type
reactant
Reaction Step One
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500 mg
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reactant
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5 mL
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solvent
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300 μL
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reactant
Reaction Step Two
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10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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